molecular formula C20H21F3N2O3S B2994730 N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690245-26-2

N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2994730
CAS No.: 690245-26-2
M. Wt: 426.45
InChI Key: RUPIJCVCGFIQER-UHFFFAOYSA-N
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Description

N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoromethyl group and a piperidine ring linked through a carbonyl and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine-1-carbonylbenzyl intermediate This intermediate can be synthesized through the reaction of piperidine with benzyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

  • N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide: Similar structure but without the trifluoromethyl group.

  • 3-(trifluoromethyl)benzenesulfonamide: Lacks the piperidine-1-carbonylbenzyl group.

Uniqueness: N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which together enhance its chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIJCVCGFIQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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